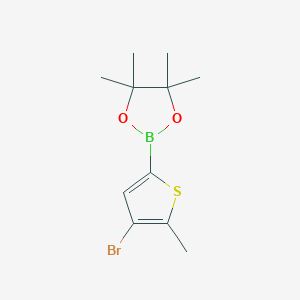

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a thiophene core substituted with bromine (Br) at the 4-position and a methyl (CH₃) group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron-containing intermediate. Its structure enables selective functionalization of aromatic systems, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(4-bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO2S/c1-7-8(13)6-9(16-7)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIDNDGAFKWMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which are organoboron compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula: C14H16BBrO2S

- Molecular Weight: Approximately 371.11 g/mol

- Structural Features: The compound features a dioxaborolane ring and a thiophene moiety with a bromine substituent, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with thiophene-based compounds through various coupling reactions, which may include Suzuki-Miyaura cross-coupling methodologies.

Organoboron compounds like dioxaborolanes exhibit various biological activities attributed to their ability to interact with biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition: Some dioxaborolanes act as inhibitors of enzymes such as proteases and kinases, potentially leading to therapeutic effects in cancer treatment.

- Antimicrobial Activity: Compounds in this class have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

- Boronolectins: These compounds can function as artificial lectins, binding to diol-containing biomolecules and influencing cellular processes.

Anticancer Activity

A study demonstrated that similar dioxaborolanes exhibited significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.

Antimicrobial Properties

Research has indicated that related compounds possess broad-spectrum antimicrobial activity against various pathogens. For instance, a derivative was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Data Table: Biological Activities of Related Compounds

Applications in Medicinal Chemistry

The unique properties of This compound make it a valuable candidate for drug development:

- Cancer Therapeutics: Its enzyme inhibition capabilities suggest potential use in targeted cancer therapies.

- Antibiotic Development: The antimicrobial properties open avenues for developing new antibiotics amidst rising resistance issues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Analogs

a. 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Difference : Substitution of the methyl group (CH₃) with chlorine (Cl) at the 5-position.

- Stability: The chloro-substituted derivative may exhibit higher thermal stability due to stronger C-Cl bonds. Applications: Preferred in reactions requiring deactivated aromatic systems .

b. 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Difference : Bromine at the 5-position instead of the 4-position.

- Impact :

c. 2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Phenyl-Based Analogs

a. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Difference : Replacement of thiophene with a benzene ring.

- Impact :

b. 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Difference : Methoxy (OCH₃) and bromine substituents on the phenyl ring.

- Impact: Electronic Tuning: Methoxy groups donate electrons, balancing the electron-withdrawing bromine for controlled reactivity. Versatility: Suitable for synthesizing complex polyphenols .

Physicochemical Properties

| Compound | Appearance | Solubility | Stability Notes |

|---|---|---|---|

| 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Colorless to pale yellow oil | THF, DCM, ether | Stable under inert atmosphere |

| 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Colorless oil | Ether, hexane | Moisture-sensitive |

| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Light yellow liquid | Ethanol, acetone | Less hygroscopic than thiophene analogs |

Preparation Methods

Palladium-Catalyzed Borylation of 4-Bromo-5-methylthiophene

-

- Starting material: 4-bromo-5-methylthiophene

- Boron source: bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complex (commonly Pd(dppf)Cl2 or Pd(PPh3)4)

- Base: Potassium acetate (KOAc) or similar bases

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

- Temperature: Typically 80–100 °C

- Atmosphere: Inert (argon or nitrogen)

Procedure Summary:

The reaction mixture containing 4-bromo-5-methylthiophene, bis(pinacolato)diboron, palladium catalyst, and base in solvent is heated under inert atmosphere. The palladium catalyst facilitates the oxidative addition of the aryl bromide, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to yield the aryl boronate ester.Outcome:

The product, this compound, is isolated by standard work-up procedures such as extraction and purification by column chromatography or distillation.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst loading | 1–5 mol% Pd |

| Base | KOAc (2 equiv) |

| Solvent | Dioxane or THF |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

| Yield | 70–90% |

This method is efficient and widely adopted due to its mild conditions and high selectivity.

Stepwise Synthesis from Boronic Acid (General Boronate Ester Formation)

An alternative approach involves the preparation of the boronic acid intermediate followed by esterification with pinacol:

Step 1: Formation of Boronic Acid

- Lithiation of 4-bromo-5-methylthiophene with n-butyllithium at low temperature (e.g., –78 to –100 °C)

- Quenching with trimethyl borate (B(OMe)3)

- Acidic work-up to yield the boronic acid

Step 2: Esterification

- Reaction of the boronic acid with pinacol in the presence of drying agents such as magnesium sulfate

- Stirring at room temperature for extended periods (e.g., 16 hours)

- Filtration and purification by distillation or chromatography

This method, while more labor-intensive, allows for precise control over the boronate ester formation and purity.

Comparative Table of Preparation Methods

| Method | Catalyst/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(dppf)Cl2 or Pd(PPh3)4 | 80–100 °C, KOAc, DMF or dioxane | High yield, widely applicable | Requires Pd catalyst, heat |

| Ir-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2 + dtbpy | Room temp, pentane or THF | Mild conditions, selective | Limited substrate scope |

| Boronic Acid + Pinacol Esterification | n-BuLi, B(OMe)3, then pinacol | Low temp lithiation, then RT esterification | High purity, versatile | Multi-step, sensitive reagents |

Research Findings and Optimization Notes

The palladium-catalyzed borylation of 4-bromo-5-methylthiophene with bis(pinacolato)diboron is the most commonly reported and efficient method, yielding the target boronate ester in good to excellent yields.

Catalyst loading, base choice, and solvent significantly influence reaction efficiency. Potassium acetate and dioxane are preferred for optimal yields.

Iridium-catalyzed C–H borylation offers a milder alternative but requires fine-tuning for thiophene derivatives and is less commonly applied to this substrate.

The stepwise lithiation and boronic acid formation followed by pinacol esterification, while more complex, provides an alternative when direct borylation is less effective or for scale-up purposes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(4-bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves coupling brominated thiophene derivatives with pinacol boronic esters. Key steps include:

- Borylation : Reacting 4-bromo-5-methylthiophene with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80–90°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 60–75% purity. Adjusting solvent polarity and catalyst loading (1–2 mol%) can improve yield .

- Critical Parameters : Moisture-sensitive reagents require inert atmosphere handling. Reaction monitoring via TLC (Rf ~0.4 in 9:1 hexane:EtOAc) is recommended .

Q. How is the compound characterized, and what analytical techniques validate its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows diagnostic peaks for the methylthiophene (δ 2.4 ppm, singlet for CH₃) and dioxaborolane (δ 1.3 ppm, singlet for pinacol CH₃). ¹¹B NMR confirms boron incorporation (δ 30–32 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS detects molecular ion [M+H]⁺ at m/z ~323. Purity >95% is achievable with optimized gradients .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C; store at –20°C under argon.

- Hydrolytic Sensitivity : Susceptible to moisture; use molecular sieves in storage vials. Periodic FT-IR analysis (loss of B-O peaks at ~1350 cm⁻¹ indicates degradation) .

Q. Which cross-coupling reactions are most effective with this boronate ester?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., 4-iodoanisole) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Yields >80% for biaryl products .

- Limitations : Electron-deficient partners require higher catalyst loadings (5 mol%) and longer reaction times (24–48 hours) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-5-methylthiophene substituent influence reactivity?

- Methodological Answer :

- Steric Effects : The methyl group at C5 hinders transmetalation in cross-couplings, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic Effects : Bromine’s electron-withdrawing nature slows oxidative addition; DFT calculations (B3LYP/6-31G*) show a 0.3 eV higher activation barrier compared to non-halogenated analogs .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during coupling?

- Methodological Answer :

- Additives : Use silver oxide (Ag₂O) to scavenge halides, reducing protodeboronation.

- Solvent Optimization : Anhydrous toluene with 10% DMF increases reaction homogeneity, minimizing byproducts .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate transition states for Suzuki couplings using Gaussian 08. Compare Mulliken charges on boron to predict nucleophilic attack sites .

- Docking Studies : AutoDock Vina models interactions with palladium catalysts, guiding ligand design for improved turnover .

Q. What are the challenges in synthesizing derivatives with alternative halogen substituents (e.g., fluoro, chloro)?

- Methodological Answer :

- Halogen Exchange : Use Cu-mediated Finkelstein reactions (KI, DMF, 120°C) to replace bromine with iodine.

- Limitations : Fluorination requires Balz-Schiemann conditions (NaNO₂/HF), which degrade the dioxaborolane ring; protective group strategies (e.g., silylation) are necessary .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.